molecular formula C9H14F2O4 B2974667 Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate CAS No. 1250484-50-4

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate

Cat. No.: B2974667
CAS No.: 1250484-50-4
M. Wt: 224.204
InChI Key: HKBJQIJEGIPIHT-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate is a fluorinated ester featuring a tetrahydropyran (oxane) ring substituted with a hydroxyl group at the 4-position.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O4/c1-2-15-7(12)9(10,11)8(13)3-5-14-6-4-8/h13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBJQIJEGIPIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCOCC1)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate typically involves the reaction of ethyl difluoroacetate with a suitable hydroxyoxan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoroacetate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyoxan ring may also play a role in binding to biological targets, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is distinguished by its 4-hydroxyoxan-4-yl group. Key analogs include:

  • Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate (CAS 175543-23-4): A fluorinated phenyl analog with higher lipophilicity due to the aromatic fluorine .
  • Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9): Contains a nitro group, a strong electron-withdrawing substituent, increasing reactivity in nucleophilic substitutions .
  • Ethyl 2,2-difluoro-2-(p-tolyl)acetate (CAS 131323-06-3): A methyl-substituted phenyl derivative with reduced polarity compared to hydroxylated analogs .

Table 1: Structural Comparison of Key Analogs

Compound Substituent Key Functional Group Molecular Weight (g/mol)
Target Compound 4-Hydroxyoxan-4-yl Hydroxyl (polar) Not Provided
Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate 4-Fluorophenyl Fluorine (lipophilic) 218.17
Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate 4-Nitrophenyl Nitro (electron-withdrawing) 257.17
VV-3 7H-Pyrrolo[2,3-c]pyrimidin-4-yl Heterocyclic N-atoms Not Provided

Physical and Chemical Properties

  • Melting Points : Analogs with aromatic substituents (e.g., chromones in ) exhibit higher melting points (67–91°C) compared to aliphatic or heterocyclic derivatives, which are often oils (e.g., Compound 3 in ). The hydroxyl group in the target compound may increase its melting point due to hydrogen bonding .
  • Solubility : Polar substituents (e.g., hydroxyl, nitro) enhance aqueous solubility, while fluorinated or aromatic groups improve organic solvent compatibility .
  • Reactivity : The nitro group in CAS 243656-25-9 facilitates electrophilic aromatic substitution, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions .

Table 2: Physical Properties of Selected Analogs

Compound Yield (%) Melting Point (°C) Physical State
Ethyl 2,2-Difluoro-2-(4-oxochromen-3-yl)acetate (2a) 81 89.0–90.6 White Solid
Ethyl 2,2-Difluoro-2-(2-fluoro-4-hydroxyphenyl)acetate (3) 44 Not Provided Oil
Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate 79 Not Provided Solid
VV-3 49 Not Provided Not Provided

Key Differences :

  • The hydroxylated oxane ring in the target compound may require protection/deprotection strategies during synthesis, unlike fluorinated or nitro-substituted analogs.
  • Heterocyclic analogs (e.g., VV-3) involve multi-step purifications, lowering yields compared to simpler aryl derivatives .

Biological Activity

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₈H₈F₂O₄
  • Molecular Weight : 202.14 g/mol
  • IUPAC Name : this compound

The compound features a difluoroacetate group and a hydroxyoxan ring, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The difluoroacetate moiety may inhibit specific enzymes or proteins involved in critical cellular pathways. The hydroxy group can also facilitate interactions with biological targets, potentially leading to alterations in cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites.
  • Cellular Signaling Modulation : It can influence signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cancer biology .
  • Induction of Apoptosis : this compound may promote apoptosis in cancer cells by disrupting their survival signaling .

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:

Anticancer Properties

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A study demonstrated that this compound exhibited significant anti-cancer effects against NSCLC cell lines.
    • The compound inhibited proliferation, migration, and invasion of cancer cells while inducing cell cycle arrest and apoptosis through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .
StudyCell LineEffect ObservedMechanism
NSCLCInhibition of proliferationEGFR/PI3K/AKT/mTOR pathway suppression
VariousInduction of apoptosisEnzyme inhibition

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties through modulation of inflammatory pathways.
  • Antimicrobial Activity : Research indicates that the compound may possess antimicrobial effects against certain bacterial strains.

Case Studies

  • Case Study on NSCLC :
    • Researchers utilized xenograft models to assess the in vivo effects of this compound on tumor growth.
    • Results indicated a significant reduction in tumor size compared to control groups, confirming its potential as an effective therapeutic agent against NSCLC .

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